molecular formula C17H10FN3O2S B6422563 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxyquinoline-3-carboxamide CAS No. 946260-19-1

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B6422563
CAS No.: 946260-19-1
M. Wt: 339.3 g/mol
InChI Key: KZAOFGILVKZRRI-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxyquinoline-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of a benzothiazole ring and a hydroxyquinoline moiety, makes it a subject of interest for further exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxyquinoline-3-carboxamide is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. These properties make it a candidate for the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of various products, including pharmaceuticals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in the manufacturing process.

Mechanism of Action

The mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxyquinoline-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

  • Hydroxyquinoline derivatives: These compounds contain the hydroxyquinoline moiety and are known for their antimicrobial and anticancer properties.

Uniqueness: N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxyquinoline-3-carboxamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties. This combination allows for a broader range of applications compared to similar compounds.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2S/c18-9-5-6-13-14(7-9)24-17(20-13)21-16(23)11-8-19-12-4-2-1-3-10(12)15(11)22/h1-8H,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAOFGILVKZRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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